molecular formula C19H18N4 B10869201 8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline CAS No. 461430-69-3

8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline

Cat. No.: B10869201
CAS No.: 461430-69-3
M. Wt: 302.4 g/mol
InChI Key: WIGQBWDXTHLXBF-UHFFFAOYSA-N
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Description

8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a quinoline moiety fused with a pyrrolo[3,4-d]pyridazine ring system. The presence of multiple nitrogen atoms within the structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine with quinoline derivatives in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring systems.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline include other pyrrolo[3,4-d]pyridazine derivatives and quinoline-based compounds. These compounds share structural similarities but may differ in their biological activities and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrrolo[3,4-d]pyridazine and quinoline moieties, which confer distinct chemical and biological properties .

Properties

CAS No.

461430-69-3

Molecular Formula

C19H18N4

Molecular Weight

302.4 g/mol

IUPAC Name

8-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline

InChI

InChI=1S/C19H18N4/c1-11-17-13(3)23(14(4)18(17)12(2)22-21-11)16-9-5-7-15-8-6-10-20-19(15)16/h5-10H,1-4H3

InChI Key

WIGQBWDXTHLXBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C3=CC=CC4=C3N=CC=C4)C)C)C

solubility

13.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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